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Application Note: Tracing C19-Ceramide Metabolism Using Stable Isotope Labeling

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Compound of Interest		
Compound Name:	C19-Ceramide	
Cat. No.:	B3026340	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramides are central bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, inflammation, and insulin resistance.[1][2] Dysregulation of ceramide metabolism is implicated in numerous pathologies such as type 2 diabetes, cardiovascular disease, and cancer.[1][3][4] Understanding the metabolic fate of specific ceramides is therefore crucial for elucidating disease mechanisms and developing targeted therapeutics.

This application note details a methodology for tracing the metabolism of **C19-ceramide**, a non-naturally occurring odd-chain ceramide, using stable isotope labeling coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By introducing a stable isotope-labeled **C19-ceramide** (e.g., ¹³C or ²H labeled) into a biological system, researchers can track its conversion into downstream metabolites, providing insights into the activity of various enzymatic pathways. This technique offers high sensitivity and specificity for quantifying metabolic flux and identifying novel metabolic products.[5][6][7]

Principles of C19-Ceramide Metabolic Tracing

The core of this technique is the introduction of an isotopic label that allows the **C19-ceramide** and its subsequent metabolites to be distinguished from the endogenous pool of lipids by mass spectrometry.[8] **C19-ceramide** is an ideal tracer as its odd-numbered acyl chain makes it and its direct metabolites unique and easily identifiable against the background of even-chained natural ceramides.



The metabolic fate of **C19-ceramide** can be tracked through several key pathways:

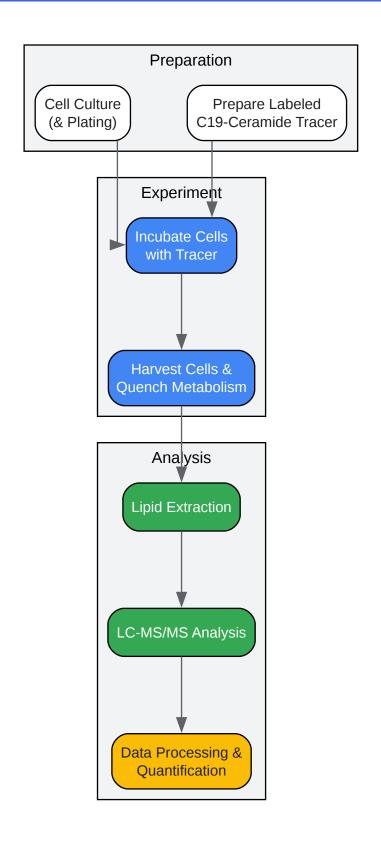
- Breakdown and Salvage: Ceramidases can hydrolyze C19-ceramide into a C19 fatty acid
 and a sphingosine base. The sphingosine can then be re-acylated by ceramide synthases
 (CerS) to form other ceramides or phosphorylated to sphingosine-1-phosphate (S1P).[1][9]
- Conversion to Complex Sphingolipids: C19-ceramide can be used as a substrate by enzymes like sphingomyelin synthase (SMS) or glucosylceramide synthase (GCS) to form C19-sphingomyelin or C19-glucosylceramide, respectively.[2]
- Modification: The C19-ceramide structure could potentially undergo further enzymatic modifications.

By monitoring the appearance of the stable isotope label in these various downstream molecules, a dynamic view of ceramide metabolism can be constructed.

Experimental Workflow and Protocols

A typical workflow involves cell culture, incubation with the labeled **C19-ceramide**, extraction of lipids, and subsequent analysis by LC-MS/MS.





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Caption: High-level experimental workflow for tracing **C19-ceramide** metabolism.



Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent cell lines. It can be adapted for suspension cultures.

- Cell Plating: Plate cells (e.g., HeLa, HepG2) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard growth medium overnight.
- Tracer Preparation: Prepare a stock solution of the stable isotope-labeled C19-ceramide (e.g., N-(heptadecanoyl-d33)-sphingosine) in ethanol or DMSO.
- Labeling Medium: Prepare the labeling medium by diluting the C19-ceramide stock solution into fresh, serum-free cell culture medium to a final concentration of 5-20 μM. Complexing the ceramide to BSA can improve solubility and delivery.
- Incubation: Remove the standard growth medium from the cells, wash once with PBS, and add 2 mL of the labeling medium to each well.
- Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic flux over time.
- Cell Harvest:
 - Aspirate the labeling medium.
 - Wash the cell monolayer twice with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and detach cells.
 - Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C for lipid extraction.[10]

Protocol 2: Lipid Extraction

This protocol is based on a modified Bligh-Dyer method for extracting total lipids from the cell pellet.[11]



- Re-suspension: Re-suspend the cell pellet from Protocol 1 in 200 μL of water.
- Internal Standard: Add an internal standard mix containing a non-C19 ceramide (e.g., C17-ceramide) to normalize for extraction efficiency and instrument variability.[11]
- Solvent Addition: Add 750 μL of chloroform:methanol (1:2, v/v) to the sample. Vortex vigorously for 1 minute.
- Phase Separation:
 - Add 250 μL of chloroform. Vortex for 1 minute.
 - Add 250 μL of water. Vortex for 1 minute.
 - Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
- Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass tube.
- Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid film in a suitable volume (e.g., 100 μL) of the LC-MS mobile phase, such as methanol/isopropanol (1:1), for analysis.[12][13]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of ceramides. Specific parameters must be optimized for the instrument in use.

- Chromatographic Separation:
 - Column: Use a C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 μm, 100 mm
 × 2.1 mm).[12]
 - Mobile Phase A: 0.1% formic acid in water.[14]
 - Mobile Phase B: 0.1% formic acid in isopropanol.[14]



- Gradient: Implement a gradient optimized to separate different ceramide species, for example: 0-2 min, 65% B; 2-10 min, 65-95% B; 10-15 min, 95-100% B; 15-18 min, 100% B; 18-20 min, re-equilibrate to 65% B.[14]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
 - Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring
 (PRM) for targeted quantification.[12][15]
 - MRM Transitions: Set up specific precursor-to-product ion transitions for the labeled C19-ceramide and its potential metabolites. The characteristic fragment for ceramides is often m/z 264, corresponding to the sphingosine backbone.[5]
 - o Collision Energy: Optimize collision energy for each transition (e.g., 20-60 eV).[16]

Data Presentation and Interpretation

Quantitative data from LC-MS/MS analysis should be clearly organized to facilitate interpretation of metabolic flux.

Table 1: Example LC-MS/MS Parameters for Ceramide Analysis



Parameter	Setting	Reference
LC Column	C18 Reversed-Phase	[12]
Mobile Phase A	Water with 0.2% Formic Acid	[11]
Mobile Phase B	Acetonitrile/Isopropanol (60:40) with 0.2% Formic Acid	[11]
Ionization	ESI Positive Mode	[11]
Scan Mode	Multiple Reaction Monitoring (MRM)	[12]
LOD/LOQ	5–50 pg/mL	[11]
Intra-assay Precision	2.7-3.4% CV	[14]
Inter-assay Precision	3.2-3.6% CV	[14]

| Extraction Recovery | 70–99% |[11] |

Table 2: Hypothetical Quantitative Results of Labeled Species (Peak Area Ratio to Internal Standard)

Time Point	Labeled C19- Ceramide	Labeled C19- Sphingomyelin	Labeled C19- Glucosylceramide
0 hr	150.2 ± 12.5	0.8 ± 0.1	1.1 ± 0.2
1 hr	125.6 ± 9.8	15.4 ± 2.1	8.9 ± 1.5
4 hr	88.3 ± 7.1	45.7 ± 5.3	22.6 ± 3.4
8 hr	52.1 ± 4.9	68.9 ± 6.2	35.1 ± 4.0

| 24 hr | 15.8 ± 2.0 | 85.3 ± 7.8 | 48.7 ± 5.1 |

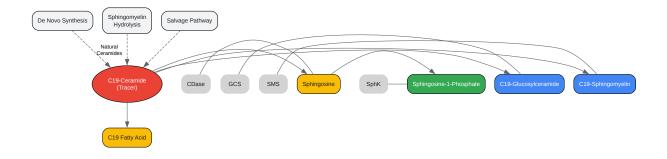
Data are presented as mean \pm SD from triplicate experiments.



The data in Table 2 would indicate that **C19-ceramide** is consumed over 24 hours and incorporated into both sphingomyelin and glucosylceramide, with a potentially faster flux into the sphingomyelin pathway.

Ceramide Metabolic and Signaling Pathways

Understanding the established metabolic routes is essential for designing tracing experiments and interpreting the results. Exogenous **C19-ceramide** can enter these pathways at the central ceramide hub.

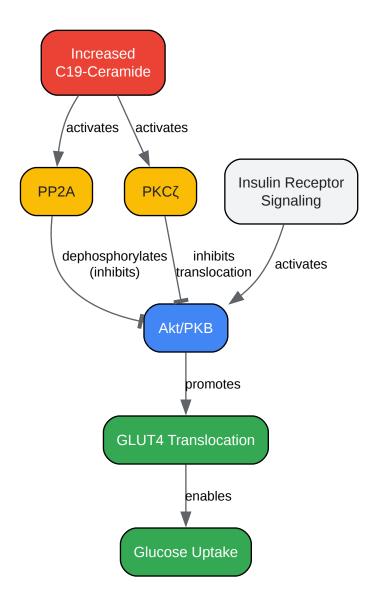


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Caption: Potential metabolic fate of exogenous C19-ceramide tracer.

Ceramide accumulation, which can be modeled by the addition of exogenous **C19-ceramide**, is known to impact critical signaling cascades, notably insulin signaling.





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Caption: Ceramide-mediated inhibition of the insulin signaling pathway.

By activating protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), ceramides inhibit the action of Akt/PKB, a key node in the insulin signaling pathway.[17][18][19] This leads to reduced translocation of the glucose transporter GLUT4 to the cell membrane, impairing glucose uptake and contributing to insulin resistance.[4] Tracing studies can help quantify how rapidly exogenous ceramides can exert these signaling effects.

Conclusion



Stable isotope labeling provides a powerful and precise method for tracing the metabolic fate of **C19-ceramide**. The protocols and data interpretation frameworks described here offer a robust approach for researchers in academia and industry to investigate the complexities of ceramide metabolism. These studies can reveal the dynamics of sphingolipid pathways in health and disease, identify key enzymatic control points, and serve as a critical tool in the development of therapeutic agents that target ceramide metabolism.[6][20]

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